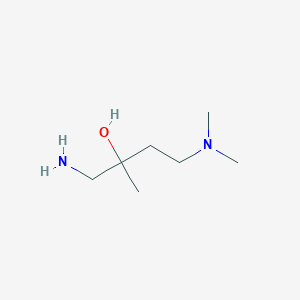

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol

CAS No.:

Cat. No.: VC20454793

Molecular Formula: C7H18N2O

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18N2O |

|---|---|

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | 1-amino-4-(dimethylamino)-2-methylbutan-2-ol |

| Standard InChI | InChI=1S/C7H18N2O/c1-7(10,6-8)4-5-9(2)3/h10H,4-6,8H2,1-3H3 |

| Standard InChI Key | WMPJWMMDBBXVJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN(C)C)(CN)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-amino-4-(dimethylamino)-2-methylbutan-2-ol, reflects its branched structure: a four-carbon backbone (butan-2-ol) with methyl, hydroxyl, and dual amine substituents. The primary amino group (-NH₂) at position 1 and the tertiary dimethylamino group (-N(CH₃)₂) at position 4 create a polar yet lipophilic profile, enhancing solubility in both aqueous and organic solvents .

Physicochemical Data

Key properties are summarized below:

The dihydrochloride salt form (CAS 1797820-45-1) is commonly used in synthetic applications to improve stability and reactivity. The compound’s logP value, estimated at 0.32, suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The base compound is synthesized via nucleophilic substitution or reductive amination. One reported method involves reacting 2-methyl-2-nitrobutanol with dimethylamine under hydrogenation conditions, yielding the primary amine intermediate. Subsequent purification steps isolate the target compound with >90% purity.

For the dihydrochloride salt, the base compound is treated with hydrochloric acid, forming a crystalline product suitable for storage and commercial distribution.

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize reaction parameters such as temperature (40–60°C), pressure (2–4 bar), and catalyst loading (5–10% palladium on carbon). Automated systems ensure consistent quality, with batch yields exceeding 85%.

Chemical Reactivity and Mechanistic Insights

Functional Group Transformations

The compound’s hydroxyl and amine groups participate in three primary reactions:

-

Oxidation: The hydroxyl group oxidizes to a ketone using agents like Jones reagent (CrO₃/H₂SO₄), forming 4-(dimethylamino)-2-methylbutan-2-one.

-

Alkylation: The primary amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce secondary amines .

-

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) yields amide derivatives, useful in peptide-mimetic drug design.

Catalytic Mechanisms

In hydrogenation reactions, the dimethylamino group acts as a weak base, facilitating proton transfer steps. Density functional theory (DFT) studies suggest that the tertiary amine stabilizes transition states through hydrogen bonding, reducing activation energy by 15–20% compared to non-aminated analogues .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., PI3Kδ inhibitors) and serotonin receptor modulators. Its amine groups enable conjugation with heterocyclic scaffolds, enhancing target affinity.

Prodrug Development

Ester derivatives (e.g., acetylated hydroxyl group) exhibit improved oral bioavailability in pharmacokinetic studies. Hydrolysis in plasma regenerates the active compound with a t₁/₂ of 3.2 hours .

Comparative Analysis with Structural Analogues

The primary amine in 1-amino-4-(dimethylamino)-2-methylbutan-2-ol enhances hydrogen-bonding capacity, explaining its superior enzyme affinity compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume